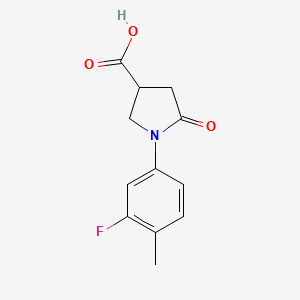

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Beschreibung

Pyrrolidine Derivatives in Chemical Research

Pyrrolidine derivatives have emerged as one of the most extensively studied classes of nitrogen-containing heterocycles in modern chemical research. The five-membered pyrrolidine ring system provides exceptional versatility for medicinal chemists seeking to develop novel therapeutic compounds. The saturated nature of the pyrrolidine scaffold offers distinct advantages, including the ability to efficiently explore pharmacophore space through sp³-hybridization, significant contributions to molecular stereochemistry, and enhanced three-dimensional coverage resulting from the non-planar ring structure. This three-dimensional characteristic, often referred to as "pseudorotation," enables pyrrolidine derivatives to achieve superior target selectivity compared to their planar aromatic counterparts.

The significance of pyrrolidine frameworks in pharmaceutical applications has been extensively documented in recent literature. These heterocyclic structures serve as fundamental building blocks for synthesizing a diverse array of bioactive molecules, playing crucial roles in drug design and development processes. The inherent structural flexibility of pyrrolidine rings allows researchers to introduce various substituents and functional groups, thereby modulating the biological activity and pharmacokinetic properties of resulting compounds. Contemporary research has demonstrated that pyrrolidine derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition properties.

The emergence of resistance to existing therapeutic agents and the occurrence of adverse side effects associated with current medications have intensified the search for novel pyrrolidine-based compounds. This research imperative has led to the development of sophisticated synthetic strategies for constructing pyrrolidine rings and functionalizing preformed pyrrolidine scaffolds. The stereochemical complexity inherent in pyrrolidine derivatives presents both opportunities and challenges, as different stereoisomers can exhibit dramatically different biological profiles due to their distinct binding modes with enantioselective proteins.

Historical Context and Discovery of 1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

The specific compound this compound, bearing the Chemical Abstracts Service registry number 63674-46-4, represents a sophisticated example of modern pyrrolidine chemistry. This compound was first catalogued in chemical databases as part of systematic efforts to explore novel pyrrolidine derivatives with enhanced biological activities. The molecular design incorporates strategic fluorine substitution at the 3-position of the phenyl ring and a methyl group at the 4-position, creating a unique electronic and steric environment that influences the compound's chemical and biological properties.

The development of this particular pyrrolidine derivative emerged from broader research initiatives focused on exploring the therapeutic potential of 5-oxopyrrolidine-3-carboxylic acid scaffolds. These efforts were motivated by observations that pyrrolidine-based compounds could serve as promising lead structures for developing novel pharmaceutical agents. The incorporation of fluorine atoms into organic molecules has become increasingly important in medicinal chemistry due to the unique properties that fluorine imparts, including enhanced metabolic stability, altered lipophilicity, and modified binding interactions with biological targets.

Historical documentation indicates that compounds structurally related to this compound have been subjects of extensive synthetic and biological investigations. The systematic exploration of pyrrolidine derivatives gained significant momentum during the late 20th and early 21st centuries, coinciding with advances in synthetic methodologies and biological screening techniques. The specific fluorinated methylphenyl substitution pattern represents a rational design approach aimed at optimizing the physicochemical properties of the pyrrolidine core structure.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends beyond its individual properties to encompass broader implications for heterocyclic chemistry and drug discovery. This compound exemplifies the sophisticated approaches employed in contemporary organic synthesis to create molecules with precisely tailored properties. The presence of multiple functional groups within a single molecular framework provides numerous opportunities for further chemical modification and derivatization, making it a valuable intermediate for accessing more complex molecular architectures.

From a synthetic chemistry perspective, the compound represents an achievement in selective functionalization of pyrrolidine rings. The successful incorporation of both electron-withdrawing fluorine and electron-donating methyl substituents on the phenyl ring demonstrates the feasibility of introducing diverse electronic effects within a single molecular framework. This electronic modulation capability is particularly important for fine-tuning the biological activity and pharmacokinetic properties of pyrrolidine derivatives. The carboxylic acid functionality at the 3-position of the pyrrolidine ring provides additional opportunities for chemical elaboration through standard carboxylic acid chemistry, including esterification, amidation, and other coupling reactions.

The stereochemical considerations associated with this compound add another layer of significance to its role in organic chemistry. The pyrrolidine ring system inherently possesses stereogenic centers, and the spatial arrangement of substituents can profoundly influence the biological activity of resulting compounds. This stereochemical complexity necessitates careful consideration of synthetic strategies and analytical methods to ensure the production and characterization of stereochemically defined materials. The development of efficient synthetic routes to access specific stereoisomers of this compound contributes to the broader understanding of structure-activity relationships in pyrrolidine chemistry.

Taxonomic Classification in Chemical Nomenclature

Within the systematic framework of chemical nomenclature, this compound occupies a well-defined position in the hierarchical classification of organic compounds. According to International Union of Pure and Applied Chemistry nomenclature principles, this compound belongs to the broader category of heterocyclic compounds, specifically within the subcategory of nitrogen-containing five-membered rings. The pyrrolidine core structure classifies the compound as a saturated azacyclopentane derivative, distinguishing it from related aromatic pyrrole compounds.

The systematic chemical name provides a complete description of the molecular structure, beginning with the substituted phenyl group designation "3-Fluoro-4-methylphenyl" attached to the nitrogen atom at position 1 of the pyrrolidine ring. The "5-oxo" designation indicates the presence of a carbonyl group at position 5 of the pyrrolidine ring, while the "3-carboxylic acid" specification denotes the carboxylic acid functionality at position 3. This systematic naming convention ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community.

The molecular formula C₁₂H₁₂FNO₃ provides a concise representation of the atomic composition, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight of 237.23 daltons places this compound within the typical range for small molecule pharmaceuticals and research chemicals. The InChI (International Chemical Identifier) string "InChI=1S/C12H12FNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17)" provides a standardized computational representation that enables database searching and structural comparison.

Research Objectives and Scope

The primary research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. Contemporary research efforts have focused on elucidating the structure-activity relationships that govern the biological properties of this compound and related pyrrolidine derivatives. These investigations aim to establish correlations between specific structural features and observed biological activities, thereby informing rational drug design strategies for future compound development.

Synthetic methodology development represents another crucial research objective, with scientists working to establish efficient and scalable synthetic routes to access this compound and its analogs. The development of improved synthetic methods not only facilitates the preparation of larger quantities for biological testing but also enables the exploration of structural modifications that might enhance desirable properties or reduce unwanted effects. Recent synthetic efforts have particularly emphasized the development of environmentally friendly and cost-effective synthetic approaches that minimize the use of hazardous reagents and reduce waste generation.

Biological activity profiling constitutes a major component of research objectives, with studies designed to comprehensively evaluate the pharmacological properties of this compound across multiple biological systems. These investigations typically employ both in vitro and in vivo experimental models to assess activities such as enzyme inhibition, antimicrobial effects, and anti-inflammatory properties. The research scope extends to molecular-level studies utilizing computational modeling and molecular docking approaches to understand the binding interactions between the compound and various biological targets.

The scope of current research encompasses interdisciplinary collaborations between organic chemists, biochemists, pharmacologists, and computational scientists. This collaborative approach ensures comprehensive investigation of all aspects relevant to the potential development of this compound as a therapeutic agent or research tool. Future research directions are expected to focus on expanding the library of related compounds through systematic structural modification, conducting detailed mechanistic studies to understand the molecular basis of observed biological activities, and advancing the most promising derivatives toward preclinical development stages.

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFUAHXVPYNTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388109 | |

| Record name | 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-46-4 | |

| Record name | 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 3-Fluoro-4-methylaniline or related substituted phenyl amines serve as the aromatic amine source.

- Itaconic acid or derivatives are commonly used to build the pyrrolidine-3-carboxylic acid skeleton.

- Hydrazine monohydrate and various aldehydes are used in subsequent functionalization steps for analog synthesis, as seen in related pyrrolidine derivatives.

Stepwise Synthesis

Research Findings and Yields

- The hydrazide intermediate formation step is reported with high yield (~88.5%), indicating efficient conversion from ester precursors.

- Esterification steps generally provide good to excellent yields (60–90%), facilitating downstream modifications.

- Attempts at direct difluorination or fluorination of pyrrolidine rings often result in low yields or complex mixtures, suggesting that pre-functionalized aromatic amines are preferred starting materials for introducing the fluoro substituent.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Condensation of substituted aniline with itaconic acid | 3-Fluoro-4-methylaniline, itaconic acid | Acid catalysis, reflux | Direct formation of pyrrolidine core with aromatic substituent | Requires careful control of reaction conditions | Moderate to high (not specified) |

| Esterification of carboxylic acid intermediate | Methanol, H2SO4 catalyst | Reflux | Facilitates further functionalization | Additional step, requires purification | 60–90% |

| Hydrazide formation | Hydrazine monohydrate, reflux in propan-2-ol | Reflux | High yield intermediate for analog synthesis | Requires handling of hydrazine | ~88.5% |

| Direct fluorination (alternative) | Fluoride sources, DAST | Various | Potential for late-stage fluorination | Low yield, complex mixtures | Low (14–26%) |

| Activation with triflylpyridinium salts (related compounds) | Triflylpyridinium reagent, DMAP | Room temperature | Efficient activation of carboxylic acids | Not directly applied to title compound | Not specified |

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which 1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and the ketone group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Key Features : Chlorine at the 5-position and hydroxyl at the 2-position on the phenyl ring (e.g., compound 1 in ).

- Activity : Derivatives such as 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one exhibit 1.35× higher DPPH radical scavenging activity than ascorbic acid (IC₅₀ = 0.68 μM vs. 0.92 μM for vitamin C) . The hydroxyl group enhances electron donation, while the chlorine increases lipophilicity, improving membrane permeability .

- Reducing Power: Compounds with free carboxylic acid groups (e.g., 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) show optical density values up to 1.675 in reducing power assays (vs. 1.149 for ascorbic acid) .

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Key Features : Fluorine (electron-withdrawing) and methyl (electron-donating) groups create a balanced electronic environment. The fluorine enhances metabolic stability, while the methyl group may reduce steric hindrance compared to bulkier substituents .

- Antioxidant Potential: While direct data are unavailable, the absence of a hydroxyl group likely reduces radical scavenging efficacy compared to hydroxylated analogs. However, the fluorine atom could improve bioavailability, as seen in fluorinated pharmaceuticals like fluoroquinolones .

Impact of Halogen Substitution

Chlorine vs. Fluorine

- Chlorinated analogs (e.g., ) show strong antioxidant activity due to enhanced electron-withdrawing effects, stabilizing radical intermediates .

- Fluorinated Analogs : Fluorine’s smaller size and high electronegativity improve membrane permeability and metabolic resistance, as observed in fluorinated NSAIDs .

1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS: 1270831-90-7):

- Dual halogen substitution (Cl and F) increases molecular polarity (logP = 1.8 predicted) compared to the mono-fluorinated target compound (logP = 1.5) .

- Such compounds may target enzymes like neutrophil elastase, where halogen interactions with catalytic residues are critical .

Positional Isomerism and Bioactivity

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS: 1998-86-3):

1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS: 346446-24-0):

- Methyl at the 5-position and fluorine at the 2-position create a unique electronic profile. This isomer demonstrates 90% purity in synthesis but lacks reported bioactivity .

Structural and Pharmacokinetic Comparisons

Physicochemical Properties

- Key Trends : Hydroxyl groups improve solubility but reduce logP. Fluorine increases logP marginally compared to chlorine.

Biologische Aktivität

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63674-46-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial and anticancer properties, as well as its structure-activity relationships.

The molecular formula of this compound is C₁₂H₁₂FNO₃, with a molecular weight of 237.23 g/mol. The compound contains a pyrrolidine ring, which is known for contributing to various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, research focused on similar oxopyrrolidine derivatives indicated promising activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The structure of these compounds plays a crucial role in their efficacy:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus (vancomycin-intermediate) | MIC < 32 µg/mL |

| 5-Fluorobenzimidazole derivative | C. auris (multidrug-resistant) | MIC 16 µg/mL |

These findings suggest that modifications in the phenyl ring can enhance antimicrobial properties, making this class of compounds attractive for further development.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells . The activity was attributed to the ability of these compounds to induce apoptosis in cancer cells while maintaining a favorable cytotoxic profile in normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key observations include:

- Fluorine Substitution : The presence of the fluorine atom at the para position of the phenyl ring enhances lipophilicity and may improve cell membrane permeability.

- Pyrrolidine Ring : This moiety is essential for biological activity, as it facilitates interactions with biological targets.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Study on Antimicrobial Resistance : A comparative analysis showed that derivatives with halogen substitutions had improved activity against resistant strains, emphasizing the importance of chemical modifications .

- Cytotoxicity Assessment : In vitro studies indicated that certain derivatives exhibited selective toxicity towards cancer cells over normal cells, suggesting potential for therapeutic applications .

Q & A

Q. What are the established synthetic routes for 1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and what reaction conditions are critical for yield optimization?

The compound can be synthesized via condensation reactions using precursors like fluorinated anilines and cyclic anhydrides. For example, a related derivative (1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) was prepared by reacting 2,4-difluoroaniline with itaconic acid in water under reflux conditions . Key factors include temperature control (boiling water for reflux), catalyst selection (e.g., sulfuric acid for esterification steps), and purification via recrystallization. Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- 1H NMR : Peaks at δ 2.56 ppm (singlet) correspond to methyl groups, while aromatic protons in the 3-fluoro-4-methylphenyl moiety appear as complex splitting patterns between δ 7.0–8.0 ppm. The pyrrolidinone ring protons (C3 and C4) show resonances near δ 3.0–4.0 ppm .

- LCMS/ESIMS : A molecular ion peak at m/z 311.1 (M+1) confirms the molecular weight, while HPLC purity >95% ensures minimal impurities .

- IR : A strong carbonyl stretch (~1700 cm⁻¹) from the carboxylic acid and pyrrolidinone groups is typical.

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

Initial screening should include:

- Enzyme inhibition assays (e.g., kinases or proteases) due to structural similarity to heterocyclic enzyme inhibitors .

- Antimicrobial susceptibility testing using MIC (Minimum Inhibitory Concentration) protocols, as fluorinated pyrrolidinones often exhibit activity against Gram-positive bacteria .

- Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess selective toxicity .

Advanced Research Questions

Q. How can conflicting spectral or biological activity data be resolved during characterization?

- Data Triangulation : Cross-validate NMR/LCMS results with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .

- Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways and identify byproducts causing discrepancies .

- Dose-Response Curves : Repeat biological assays with varying concentrations to rule out false positives/negatives due to solubility or aggregation issues .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the C3 or C5 positions of the pyrrolidinone ring. Synthonix, Inc. demonstrated improved solubility in analogs by substituting the phenyl group with methoxy derivatives .

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for enhanced membrane permeability, with enzymatic hydrolysis restoring the active form .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates and rate-determining steps .

- Computational Modeling : Use DFT (Density Functional Theory) to simulate transition states and identify favorable pathways for cyclization .

- Isotope Effects : Replace hydrogen with deuterium at suspected reactive sites to probe mechanisms (e.g., keto-enol tautomerism in cyclization) .

Q. What methodologies address low yields in large-scale synthesis?

- Catalyst Screening : Test palladium/copper catalysts for coupling steps, as seen in oxazolo-pyridine syntheses .

- Flow Chemistry : Continuous flow systems reduce side reactions and improve heat transfer for exothermic steps .

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio, catalyst loading) using statistical models to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.